3-(Dimethylamino)propoxy Benziodarone CAS number 1346604-30-5
3-(Dimethylamino)propoxy Benziodarone CAS number 1346604-30-5
CAS Number: 1346604-30-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Dimethylamino)propoxy Benziodarone, a derivative of the well-characterized compound Benziodarone. Due to the limited publicly available data on this specific derivative, this guide also includes in-depth information on the parent compound, Benziodarone, to provide a relevant biological and mechanistic context for researchers.
Core Compound Information
3-(Dimethylamino)propoxy Benziodarone is primarily documented as a chemical intermediate and an analytical standard. Its structural relationship to Benziodarone suggests potential for similar biological activities, though specific data is not yet available in the public domain.
Chemical and Physical Properties
A summary of the known quantitative data for 3-(Dimethylamino)propoxy Benziodarone is presented in Table 1.
| Property | Value |
| CAS Number | 1346604-30-5 |
| Molecular Formula | C22H23I2NO3 |
| Molecular Weight | 603.23 g/mol |
| Synonyms | Amiodarone Impurity 19 |
Known Applications
The primary documented application of 3-(Dimethylamino)propoxy Benziodarone is its use as an internal standard in the high-performance liquid chromatography (HPLC) monitoring of Amiodarone plasma levels[1]. The structural similarity and chemical stability of this compound make it a suitable reference for the accurate quantification of Amiodarone and its metabolites in biological samples.
Experimental Protocols
Representative HPLC Method for Amiodarone Quantification in Plasma
This protocol is a generalized representation based on established methods for Amiodarone analysis.
Objective: To quantify the concentration of Amiodarone in plasma samples using HPLC with UV detection, employing 3-(Dimethylamino)propoxy Benziodarone as an internal standard.
Materials:
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HPLC system with UV detector
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C18 reverse-phase column
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Ammonium acetate buffer
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Amiodarone standard
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3-(Dimethylamino)propoxy Benziodarone (Internal Standard - IS)
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Drug-free plasma
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Microcentrifuge tubes
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Vortex mixer
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Centrifuge
Procedure:
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Preparation of Standard and Internal Standard Solutions:
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Prepare a stock solution of Amiodarone in methanol.
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Prepare a stock solution of 3-(Dimethylamino)propoxy Benziodarone (IS) in methanol.
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Create a series of working standard solutions of Amiodarone by serial dilution of the stock solution.
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Sample Preparation:
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Pipette a known volume of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.
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Add a fixed amount of the IS solution to each tube.
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Add a precipitation agent (e.g., acetonitrile) to precipitate plasma proteins.
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Vortex mix the tubes thoroughly.
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Centrifuge the tubes to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean tube for analysis.
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Chromatographic Conditions:
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Mobile Phase: A mixture of acetonitrile, methanol, and ammonium acetate buffer. The exact ratio should be optimized for best separation.
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Flow Rate: Typically 1.0 - 1.5 mL/min.
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Column Temperature: Ambient or controlled (e.g., 30 °C).
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Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for Amiodarone (e.g., 242 nm).
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Injection Volume: 20 µL.
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Data Analysis:
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Integrate the peak areas of Amiodarone and the IS.
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Calculate the ratio of the peak area of Amiodarone to the peak area of the IS.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the Amiodarone standards.
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Determine the concentration of Amiodarone in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Biological Context: The Parent Compound, Benziodarone
To provide a framework for potential research into 3-(Dimethylamino)propoxy Benziodarone, this section details the well-established biological activity of its parent compound, Benziodarone.
Benziodarone is a potent uricosuric agent that has been repurposed as a kinetic stabilizer of transthyretin (TTR)[2][3][4][5]. TTR is a protein that can misfold and aggregate into amyloid fibrils, leading to a group of diseases known as transthyretin amyloidosis[6].
Mechanism of Action: Transthyretin Stabilization
The currently understood mechanism of action of Benziodarone in preventing TTR amyloidosis is through the kinetic stabilization of the native TTR tetramer. The process is as follows:
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TTR Dissociation: The pathogenic cascade of TTR amyloidosis begins with the dissociation of the stable, functional TTR tetramer into its constituent monomers[6].
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Monomer Misfolding: These monomers are prone to misfolding, adopting a conformation that is susceptible to aggregation[6].
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Amyloid Fibril Formation: The misfolded monomers self-assemble into amyloid fibrils, which deposit in various tissues and cause organ damage[6].
Benziodarone binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure[3][6]. This stabilization significantly slows down the rate of tetramer dissociation, thereby inhibiting the formation of amyloid fibrils[2][6]. X-ray crystallography studies have revealed that the benzofuran ring of Benziodarone occupies the inner hydrophobic pocket of the thyroxine-binding site, while the diiodophenyl group is located at the entrance[3].
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of TTR amyloidogenesis and the inhibitory action of Benziodarone, as well as a typical experimental workflow for screening TTR stabilizers.
Caption: Mechanism of TTR stabilization by Benziodarone.
Caption: Experimental workflow for screening TTR stabilizers.
Conclusion
3-(Dimethylamino)propoxy Benziodarone (CAS 1346604-30-5) is a compound with a defined role as an internal standard for the analytical quantification of Amiodarone. While direct biological data for this derivative is scarce, its structural similarity to Benziodarone provides a strong rationale for investigating its potential as a transthyretin stabilizer. The detailed mechanism of action and experimental approaches outlined for Benziodarone in this guide can serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds in the context of transthyretin amyloidosis. Further research is warranted to elucidate the specific biological activities and pharmacological profile of 3-(Dimethylamino)propoxy Benziodarone.
References
- 1. 1346604-30-5 | CAS数据库 [m.chemicalbook.com]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. Benziodarone and 6-hydroxybenziodarone are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
